molecular formula C15H17F3N6O B2767224 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine CAS No. 2034226-29-2

4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

Cat. No. B2767224
M. Wt: 354.337
InChI Key: UCPNAMSHLCKVJV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antifungal Applications

Compounds structurally related to "4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine" have shown promising antifungal effects. For instance, derivatives of 4-methoxy-N,N-dimethylpyrimidin-2-amine exhibited significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).

Anti-Inflammatory and Analgesic Properties

Research into furochromone pyrimidine derivatives, including those with methoxy substituents, revealed their analgesic and anti-inflammatory activities. These compounds, upon pharmacological screening, showed promise in alleviating pain and reducing inflammation, suggesting potential therapeutic applications (Abu‐Hashem & Youssef, 2011).

Synthetic Methodologies

The cine-amination of substituted pyrimidines, including methoxy and piperidinyl derivatives, has been studied, offering insights into novel synthetic routes for the preparation of aminopyrimidines. Such methodologies enable the creation of diverse pyrimidinyl compounds for further pharmacological evaluation (Rasmussen et al., 1978).

Corrosion Inhibition

Pyrimidine derivatives, notably those incorporating methoxy groups, have been assessed for their efficacy as corrosion inhibitors on mild steel in acidic conditions. Their successful inhibition performance, characterized by electrochemical, SEM, EDX, and AFM studies, demonstrates their utility in industrial applications to protect metals from corrosion (Yadav et al., 2015).

Cancer Research

The exploration of benzimidazole ligands and their Pd(II) and Pt(II) complexes, including those with methoxy-phenyl substituents, has provided valuable data on their cytotoxicity against various cancer cell lines. The detailed structural, vibrational, and cytotoxicity analyses of these compounds offer a promising avenue for the development of new anticancer drugs (Ghani & Mansour, 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6O/c1-25-13-2-5-19-14(23-13)22-10-3-6-24(7-4-10)12-8-11(15(16,17)18)20-9-21-12/h2,5,8-10H,3-4,6-7H2,1H3,(H,19,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPNAMSHLCKVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

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